molecular formula C10H10F2O3 B13603388 Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate

Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate

Cat. No.: B13603388
M. Wt: 216.18 g/mol
InChI Key: JLHLAENLQITZEH-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-difluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,3-difluorophenyl)-2-oxopropanoate.

    Reduction: 3-(2,3-difluorophenyl)-2-hydroxypropanol.

    Substitution: 3-(2,3-diaminophenyl)-2-hydroxypropanoate (when using amines as nucleophiles).

Scientific Research Applications

Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, while the hydroxypropanoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2,3-difluorophenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group also adds to its versatility in undergoing various chemical transformations.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3

InChI Key

JLHLAENLQITZEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)F)F)O

Origin of Product

United States

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